molecular formula C14H9Cl2F3N6O2S B3042684 3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole CAS No. 650615-72-8

3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole

Cat. No. B3042684
CAS RN: 650615-72-8
M. Wt: 453.2 g/mol
InChI Key: KKQRZXMKESTLGE-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . Amini et al. synthesized a similar compound, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide, and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which contains two nitrogen atoms, one of which bears a hydrogen atom . The compound also includes a trifluoromethyl group, which increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

The compound is a solid . It is highly soluble in water and other polar solvents . The empirical formula is C11H10Cl2N4O and the molecular weight is 285.13 .

properties

IUPAC Name

3-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-5-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N6O2S/c1-23-10(5-24-6-20-11(15)12(24)16)21-22-13(23)28-9-3-2-7(14(17,18)19)4-8(9)25(26)27/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQRZXMKESTLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])CN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole

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